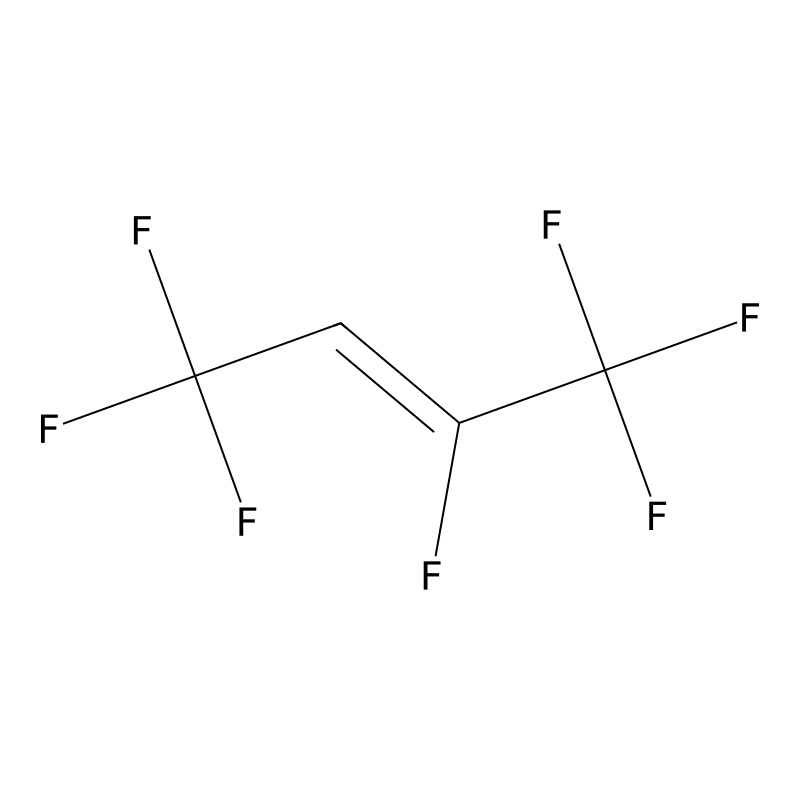

1,1,1,2,4,4,4-Heptafluoro-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Material Science Research:

1,1,1,2,4,4,4-Heptafluoro-2-butene (HFB) has been explored for its potential applications in fluorinated materials research. Due to the presence of multiple fluorine atoms, HFB exhibits unique properties such as high thermal and chemical stability, low surface energy, and excellent electrical insulating properties []. These properties make HFB a promising candidate for various applications, including:

- Dielectric materials: HFB's insulating properties are being investigated for its potential use in dielectric films for microelectronics and other electronic devices [].

- Fluorinated lubricants: HFB's low surface energy and lubricating properties are being explored for its potential use in fluorinated lubricants for high-speed machinery and extreme environments [].

Organic Chemistry Research:

HFB is also used as a building block in organic chemistry research for the synthesis of various fluorinated compounds. Its unique structure and reactivity allow for the incorporation of fluorine atoms into complex molecules, which can be beneficial for:

- Developing new pharmaceuticals: Fluorine atoms can influence the biological properties of drugs, and HFB can be used to introduce fluorine atoms into potential drug candidates, potentially improving their efficacy or pharmacokinetic properties [].

- Creating novel materials: HFB can be used as a starting material for the synthesis of other fluorinated materials with specific properties, such as liquid crystals or polymers with unique functionalities [].

1,1,1,2,4,4,4-Heptafluoro-2-butene is a highly fluorinated hydrocarbon with the molecular formula and a molecular weight of approximately 182.04 g/mol. This compound is characterized by the presence of seven fluorine atoms attached to a butene backbone. Its structure contributes to unique physical and chemical properties, making it relevant in various industrial applications. As an unsaturated hydrofluorocarbon, it is notable for its low global warming potential and minimal ozone depletion potential compared to traditional refrigerants and other fluorinated compounds .

- Halogenation: The compound can react with halogens to form dihalogenated products.

- Hydrogenation: Under catalytic conditions, it can be hydrogenated to yield saturated derivatives.

- Elimination Reactions: It can participate in elimination reactions leading to the formation of other unsaturated compounds.

- Cycloaddition: The compound can engage in cycloaddition reactions with various reagents to form complex structures.

These reactions are facilitated by catalysts such as palladium or nickel and often require specific conditions to optimize yields .

Several methods are employed for synthesizing 1,1,1,2,4,4,4-Heptafluoro-2-butene:

- Fluorination of Butenes: The direct fluorination of butenes using elemental fluorine or fluorinating agents can yield this compound.

- Dehydrohalogenation: Starting from halogenated precursors (e.g., chlorinated derivatives), dehydrohalogenation reactions can be performed to obtain the desired heptafluorobutene.

- Catalytic Processes: Advanced catalytic methods involving transition metals can facilitate the selective formation of this compound from simpler starting materials.

These synthetic routes are optimized for efficiency and yield in industrial settings .

1,1,1,2,4,4,4-Heptafluoro-2-butene has a range of applications across various industries:

- Refrigerants: It is utilized as an environmentally friendly refrigerant due to its low global warming potential.

- Foam Blowing Agents: The compound serves as a blowing agent in the production of foams used in insulation and packaging.

- Working Fluids: It is used in organic Rankine cycle systems for energy conversion processes.

- Chemical Intermediates: This compound acts as a precursor in the synthesis of other fluorinated chemicals and materials .

Research into the interactions of 1,1,1,2,4,4,4-Heptafluoro-2-butene with various environmental factors has indicated its stability under typical atmospheric conditions. Studies have shown that its carbon-carbon double bond contributes to a relatively short atmospheric lifetime compared to other hydrofluorocarbons. This characteristic makes it a promising candidate for applications where lower environmental impact is desired. Interaction studies also focus on its behavior in different chemical environments and potential degradation pathways .

Several compounds share structural similarities with 1,1,1,2,4,4,4-Heptafluoro-2-butene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,1,3-Hexafluorobut-2-ene | CHF | Contains six fluorine atoms; different reactivity |

| 1,1-Difluoroethane | CHF | Fewer fluorine atoms; simpler structure |

| 1-Hexadecafluorobutane | CF | More extensive fluorination; higher molecular weight |

| 1,1-Difluoropropylene | CHF | Shorter carbon chain; different physical properties |

These compounds exhibit varying degrees of reactivity and environmental impact due to their differing structures and functional groups. The unique arrangement of fluorine atoms in 1,1,1,2,4,4,4-Heptafluoro-2-butene contributes to its distinct properties that set it apart from these similar compounds .